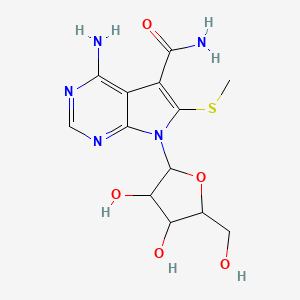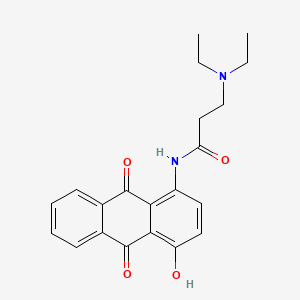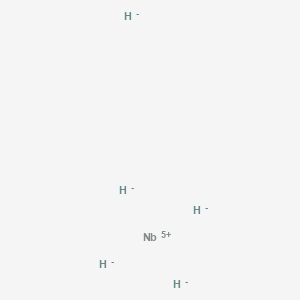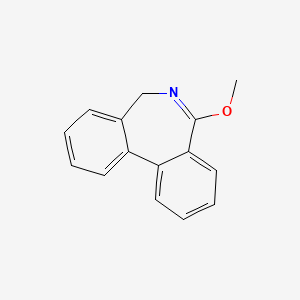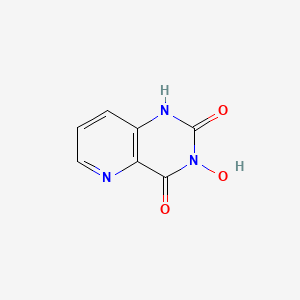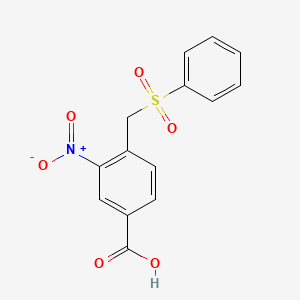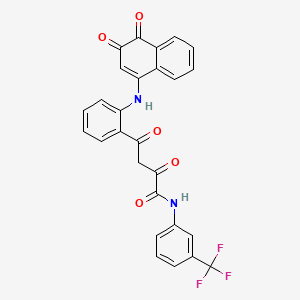
Urea, (1-naphthylacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, (1-naphthylacetyl)- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a naphthyl group attached to the acetyl moiety of the urea structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, (1-naphthylacetyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of urea derivatives, including urea, (1-naphthylacetyl)-, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions are typically carried out in the presence of phosgene, which, despite its environmental and safety concerns, remains a widely used method due to its efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, (1-naphthylacetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of urea, (1-naphthylacetyl)- include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine . The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from the reactions of urea, (1-naphthylacetyl)- include various substituted ureas, oxidized derivatives, and reduced compounds. These products have diverse applications in different fields, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Urea, (1-naphthylacetyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of controlled-release fertilizers and other agrochemical products.
Mécanisme D'action
The mechanism of action of urea, (1-naphthylacetyl)- involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to urea, (1-naphthylacetyl)- include other N-substituted ureas and naphthyl derivatives. Examples include:
Naphthylacetyl spermine: A synthetic analogue of Joro spider toxin, used as a calcium-permeable AMPA receptor antagonist.
Uniqueness
Its naphthyl group provides additional stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
102613-45-6 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
N-carbamoyl-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C13H12N2O2/c14-13(17)15-12(16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,14,15,16,17) |
Clé InChI |
KATFHABDBYCVHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


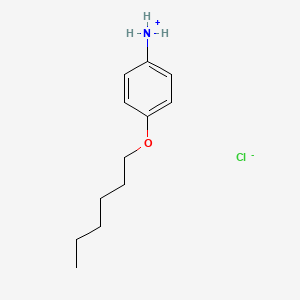
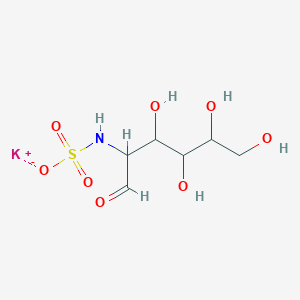
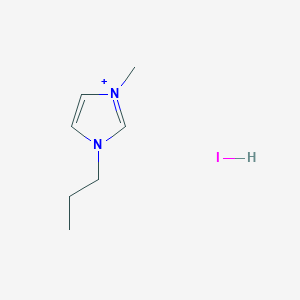
![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
